2,4-Dibromo-5-chloroaniline
Description
Contextual Significance of Halogenated Anilines in Contemporary Organic Chemistry
Halogenated anilines are a class of compounds of fundamental importance in modern organic chemistry. They serve as highly versatile synthetic intermediates and foundational building blocks for a wide array of more complex molecules across various industrial sectors. Their utility is most prominent in the synthesis of agrochemicals, such as pesticides and herbicides, as well as in the pharmaceutical industry for the preparation of active pharmaceutical ingredients (APIs). sigmaaldrich.comnih.gov Furthermore, these compounds are critical in the manufacturing of pigments and dyes. sigmaaldrich.com
The strategic value of halogenated anilines lies in their reactivity and ability to participate in numerous chemical transformations. They are key substrates for metal-catalyzed cross-coupling reactions, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. chemsrc.com The presence of halogen atoms on the aniline (B41778) ring influences the molecule's electronic properties and provides specific sites for further functionalization, a crucial aspect in the design of new drugs and materials. chemsrc.comnih.gov
Recent research in the field has been directed towards developing more efficient and regioselective methods for synthesizing these compounds. chemicalbook.com Challenges associated with controlling the position of halogenation on the electron-rich aniline ring have led to innovative synthetic strategies, including photo-redox and organo co-catalyzed chlorination methods. chemicalbook.com The discovery of naturally occurring halogenated anilines in marine microalgae has also broadened the scientific interest in these compounds, extending their relevance from synthetic chemistry into the realm of natural products. sigmaaldrich.com
Strategic Importance of 2,4-Dibromo-5-chloroaniline as a Synthetic Intermediate
Within the broader class of halogenated anilines, this compound stands out as a strategically important synthetic intermediate, particularly in medicinal chemistry. Its molecular structure is a key component of certain pharmaceutical compounds. A notable example is its role as the core chromophore of the mucolytic drug Ambroxol. acs.org The 2,4-dibromoaniline (B146533) moiety is integral to the structure of Ambroxol, and its photochemical behavior is central to the drug's degradation pathways. acs.org
The arrangement of two bromine atoms and one chlorine atom on the aniline ring makes this compound a valuable precursor for creating complex molecular architectures. The different halogens can be selectively targeted in subsequent reactions, such as cross-coupling or substitution reactions, allowing for the stepwise construction of highly functionalized molecules. While specific synthetic applications starting from this compound are not broadly detailed in public literature, the utility of closely related bromo- and chloroanilines in the synthesis of compounds with potential antitumor activity highlights the potential of this specific substitution pattern for drug discovery. chemicalbook.com
Overview of Research Trajectories Pertaining to the Chemical Compound
Current research involving this compound and its isomers is focused on several key areas. A significant research trajectory involves studying the photochemical properties imparted by the halogenated aniline core. For instance, detailed studies on the aquatic photolysis of the pharmaceutical Ambroxol have revealed that the 2,4-dibromoaniline moiety is the primary light-absorbing part of the molecule and dictates its degradation process under UV radiation. acs.org This type of research is crucial for understanding the environmental fate of pharmaceuticals.
Another area of active investigation is the synthesis and characterization of various polyhalogenated anilines. Research on the synthesis and crystal structure of related isomers, such as 2,6-Dibromo-4-chloroaniline (B1580550), contributes to a deeper understanding of the structural and electronic properties of these molecules. researchgate.net These fundamental studies provide essential data on bond lengths, bond angles, and intermolecular interactions, which are critical for computational modeling and predicting the behavior of these compounds in chemical reactions. researchgate.net General advancements in synthetic methodology, such as developing novel catalytic systems for the regioselective halogenation of anilines, continue to be a major focus, aiming to provide more efficient and environmentally benign routes to compounds like this compound. google.com
Chemical and Physical Properties
Below are tables detailing the key identifiers and physical properties of this compound.
Compound Identification
| Identifier | Value | Source(s) |
| CAS Number | 89379-50-0 | sigmaaldrich.comachemblock.com |
| Molecular Formula | C₆H₄Br₂ClN | achemblock.com |
| IUPAC Name | This compound | sigmaaldrich.comachemblock.com |
| SMILES | NC1=CC(Cl)=C(Br)C=C1Br | achemblock.com |
| InChI Key | BACVPJHHNIIIQX-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |
| MDL Number | MFCD22480886 | achemblock.com |
Physical & Chemical Data
| Property | Value | Source(s) |
| Molecular Weight | 285.36 g/mol | achemblock.com |
| Physical Form | Powder / Solid | sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 79-80 °C | sigmaaldrich.com |
| Purity | 95% - 97% | achemblock.comsigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-5-chloroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2ClN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACVPJHHNIIIQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Pathway Elucidation
Regioselective Bromination and Chlorination Strategies for Aniline (B41778) Scaffolds
The synthesis of polysubstituted anilines like 2,4-Dibromo-5-chloroaniline is a testament to the chemist's ability to control reaction outcomes on a complex aromatic scaffold. The powerful activating and ortho-, para-directing nature of the amino group in aniline makes precise halogenation a significant challenge, often leading to mixtures of isomers.
Direct Halogenation Approaches and Mechanistic Considerations
Direct electrophilic aromatic substitution (SEAr) is a fundamental method for introducing halogens to an aniline ring. nsf.gov The reaction mechanism involves the attack of an electrophilic halogen on the electron-rich aromatic system, proceeding through a resonance-stabilized intermediate known as an arenium ion. The strong electron-donating amino group stabilizes this intermediate for attack at the ortho and para positions, which can lead to polysubstitution. For instance, direct bromination of aniline often yields 2,4,6-tribromoaniline. acs.org
Achieving a specific pattern such as 2,4-dibromo-5-chloro requires careful manipulation of reaction conditions and the strategic use of precursors. The inherent directing effects of the substituents can be exploited. However, direct halogenation of aniline itself with different halogens in a controlled manner is notoriously difficult. The introduction of a chlorine atom, for example, can be achieved with reagents like N-chlorosuccinimide (NCS) or copper(II) chloride. beilstein-journals.org Subsequent bromination would then be directed by both the amino group and the chlorine atom. The chlorine atom is a deactivating but ortho-, para-director, adding another layer of complexity to predicting the regiochemical outcome.
Directed Ortho-Metalation and Related Strategies for Halogenation Control
To overcome the regioselectivity challenges of direct halogenation, directed ortho-metalation (DoM) offers a powerful alternative. wikipedia.org This technique involves the deprotonation of the aromatic ring at the position ortho to a directing metalating group (DMG) using a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium intermediate then reacts with an electrophilic halogen source to install a halogen atom with high precision. wikipedia.org
For anilines, the amino group must be protected, for example as a carbamate (B1207046) or an amide, to serve as an effective DMG. researchgate.netbeilstein-journals.org This protected group directs the lithiation to the adjacent ortho position. This method allows for the sequential and controlled introduction of different halogens. For example, a protected aniline could first be ortho-brominated, and then, after a second DoM step, a chlorine atom could be introduced at another specific site, although this might require careful control of reaction conditions to prevent halogen scrambling or undesired side reactions. Palladium-catalyzed C–H activation, often using directing groups, has also emerged as a robust method for regioselective halogenation of anilines and their derivatives. beilstein-journals.orgrsc.orgresearchgate.net
Precursor-Based Synthesis of this compound
Given the difficulties in controlling direct halogenation, a more common and reliable approach to synthesizing this compound involves starting with a pre-functionalized aniline or aromatic ring.
Aromatic Substitution Reactions Leading to the Compound
A logical synthetic pathway starts with an aniline derivative that already contains one or more of the desired substituents. For instance, starting with 3-chloroaniline, one could perform a bromination reaction. The amino group would strongly direct the incoming bromine electrophiles to the ortho and para positions (positions 2, 4, and 6). The chlorine at position 3 would exert a deactivating and weak directing effect. The steric and electronic interplay would likely lead to a mixture of products, from which the desired 2,4-dibromo-3-chloroaniline (B6328549) might be isolated, though this is not the target isomer.
A more plausible route to this compound would begin with 5-chloroaniline or a related precursor. Bromination of 3-chloro-aniline would likely yield a mixture of isomers, with the formation of 2,4-dibromo-3-chloroaniline being a significant possibility. smolecule.com The synthesis of the target compound, this compound, likely requires a more elaborate, multi-step sequence.
Transformation of Pre-functionalized Anilines to the Target Compound
The transformation of functional groups on a pre-existing aromatic scaffold is a versatile strategy. A common method involves the Sandmeyer reaction, where a primary aromatic amine is converted into a diazonium salt, which can then be replaced by a halogen. For example, one could envision a synthesis starting from an appropriately substituted nitrobenzene. The nitro group can be used to direct halogenation reactions, and then subsequently be reduced to the aniline.
A potential, though complex, synthetic route could be initiated from a precursor like 2,4-dibromoaniline (B146533). This compound could be subjected to chlorination. The regioselectivity of this step would be critical and influenced by the directing effects of the amino group and the two bromine atoms. Alternatively, a precursor such as a dichlorobromoaniline could undergo a final bromination step. The precise sequence of these halogenation and functional group transformation steps is key to achieving the final this compound structure.
Novel Catalytic and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of more sustainable and efficient catalytic methods. jocpr.comresearchgate.net These approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency. rasayanjournal.co.in
For the halogenation of anilines, various catalytic systems have been explored. Iron(III) catalysts, for example, have been shown to be effective for the regioselective chlorination of activated arenes like anilines and phenols using N-chlorosuccinimide (NCS). nih.govcore.ac.uk Copper halides, often in combination with ionic liquids, can also facilitate the para-selective chlorination and bromination of unprotected anilines under mild conditions. beilstein-journals.org These catalytic methods can offer higher selectivity and avoid the use of stoichiometric amounts of harsh halogenating agents.
Green chemistry principles are increasingly being applied to organic synthesis. mdpi.com This includes the use of environmentally benign solvents, solvent-free conditions, and recyclable catalysts. jocpr.comresearchgate.net For instance, mechanochemical methods, such as ball milling, have been developed for the palladium-catalyzed ortho-halogenation of acetanilides, avoiding the need for bulk solvents. beilstein-journals.org While specific green synthesis routes for this compound are not extensively documented, the general trend towards sustainable chemistry suggests that future syntheses of this and similar compounds will likely incorporate these more environmentally friendly approaches. researchgate.netrasayanjournal.co.in
Optimization of Reaction Conditions and Yield Enhancement Strategies
The optimization of reaction conditions is a critical step in chemical synthesis to maximize product yield and purity while minimizing by-product formation and reaction time. nih.gov This process involves systematically varying parameters such as temperature, solvent, catalyst type and loading, and reagent concentration. nih.gov
For the synthesis of halogenated anilines, temperature control is often crucial. For instance, in the electrophilic bromination of p-chloroaniline, maintaining a low temperature (e.g., 0–5°C) is key to preventing the formation of polybrominated by-products. Similarly, the halogenation of N,N-dialkylaniline N-oxides was found to be highly sensitive to both temperature and solvent, with tetrahydrofuran (B95107) at -78 °C providing the best results. nih.gov
The choice of catalyst and base can dramatically influence the outcome of cross-coupling and amination reactions. researchgate.net In the synthesis of an intermediate for the drug ESI-09, researchers systematically screened different bases and adjusted reagent stoichiometry to increase the yield of a key bromomethyl ketone intermediate from 6% to 84%. nih.gov This highlights the power of methodical optimization.
In a deaminative cyclization reaction to form a C-aryl furanoside, the reaction conditions were optimized by testing different halogenating agents (NBS vs. NCS), temperature, and the addition of an acid accelerant, which boosted the NMR yield to 97%. rsc.org These examples underscore the importance of a multi-parameter approach to enhance reaction efficiency.
Table 2: Illustrative Optimization of a Bromomethylation Reaction
| Entry | Base (equiv.) | Dibromomethane (equiv.) | Time (h) | Yield of Product 7 (%) | Reference |
|---|---|---|---|---|---|
| 1 | LDA (2.0) | 2.0 | 1 | 6 | nih.gov |
| 2 | n-BuLi (2.0) | 2.0 | 1 | 11 | nih.gov |
| 3 | MeLi (2.0) | 2.0 | 1 | 25 | nih.gov |
| 4 | MeLi (3.0) | 2.0 | 2 | 65 | nih.gov |
This table is adapted from a study on the synthesis of a bromomethyl ketone and serves to illustrate a typical optimization process.
Strategies for synthesizing this compound would similarly benefit from careful optimization of halogenation and/or coupling steps to ensure high regioselectivity and yield.
Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms
Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,4-Dibromo-5-chloroaniline
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov For this pathway to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as these groups stabilize the negative charge of the intermediate. libretexts.orgnih.gov
The structure of this compound features three potential leaving groups for an SNAr reaction: a bromine atom at the C2 (ortho) position, a bromine atom at the C4 (para) position, and a chlorine atom at the C5 (meta) position relative to the amine group. The feasibility of a nucleophilic attack at these positions is dictated by two main factors: the intrinsic ability of the halogen to act as a leaving group and the electronic density at the carbon atom to which it is attached.
In the context of SNAr reactions, the leaving group ability of halogens does not follow the same trend as in aliphatic substitutions. Due to the rate-determining first step (nucleophilic attack), the bond to the leaving group is not yet broken. The reactivity is instead dominated by the electronegativity of the halogen, which influences the electrophilicity of the carbon atom. The typical reactivity order, known as the "element effect," is F > Cl ≈ Br > I. nih.gov This suggests that the C-Cl bond would be slightly more susceptible to cleavage than the C-Br bonds, all other factors being equal.
However, the electronic environment of the ring is the dominant factor. The positions ortho and para to the amine group (C2 and C4) are enriched in electron density due to the amine's resonance effect, making them unfavorable sites for nucleophilic attack. The C5 position is meta to the amine, and while less electron-rich than the ortho/para positions, the ring system as a whole lacks the strong activation required for facile SNAr reactions.
The primary amine (-NH₂) group is a strong electron-donating group (EDG) through resonance, which significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions. This property deactivates the ring toward nucleophilic attack, as the incoming nucleophile is repelled by the high electron density. Consequently, SNAr reactions on this compound are generally disfavored under standard conditions.
For an SNAr reaction to proceed, the electron-donating influence of the amine would need to be overcome. This could theoretically be achieved by protonating the amine under strongly acidic conditions to form the anilinium ion (-NH₃⁺). This group is strongly electron-withdrawing and would activate the ring towards nucleophilic attack. However, such conditions are often incompatible with the strong nucleophiles typically used in SNAr reactions. Therefore, direct SNAr on this compound is considered a challenging transformation pathway.
Electrophilic Aromatic Substitution Reactions and Functionalization of the Compound
In contrast to its deactivation towards nucleophilic attack, the electron-rich nature of the this compound ring makes it highly susceptible to electrophilic aromatic substitution (EAS). youtube.com In these reactions, an electrophile attacks the aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The regiochemical outcome is dictated by the directing effects of the existing substituents.
| Substituent | Position | Type | Directing Effect | Target Positions |
|---|---|---|---|---|
| -NH₂ | C1 | Strongly Activating | Ortho, Para | C2, C4, C6 |
| -Br | C2 | Deactivating | Ortho, Para | C1, C3, C6 |
| -Br | C4 | Deactivating | Ortho, Para | C3, C5 |
| -Cl | C5 | Deactivating | Ortho, Para | C2, C4, C6 |
Based on the cumulative directing effects, further halogenation (e.g., bromination or chlorination) or nitration of this compound is expected to occur with high regioselectivity at the C6 position. This position is ortho to the strongly activating amine group and is reinforced by the directing effects of the halogens at C2 and C5. The reaction would proceed by generating a potent electrophile (e.g., Br⁺ from Br₂/FeBr₃ or NO₂⁺ from HNO₃/H₂SO₄) which would then be attacked by the electron-rich aromatic ring to yield the 2,4-dibromo-5-chloro-6-substituted aniline (B41778) derivative.
Functionalization can occur at both the amine nitrogen and the aromatic ring.
N-Acylation and N-Alkylation: The lone pair of electrons on the amine nitrogen makes it a nucleophilic center. It readily reacts with acylating agents (like acetyl chloride or acetic anhydride) to form amides (e.g., N-(2,4-dibromo-5-chlorophenyl)acetamide) or with alkylating agents (like alkyl halides) to form secondary or tertiary amines. These reactions are typically high-yielding and are often used to protect the amine group or modify its electronic properties.
Ring Acylation and Alkylation (Friedel-Crafts Reactions): Friedel-Crafts acylation and alkylation are classic EAS reactions for forming C-C bonds with an aromatic ring. youtube.com However, these reactions are generally unsuccessful with anilines, including this compound. The basic amine group reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction, forming a complex that places a positive charge on the nitrogen. This deactivates the ring even more strongly than the halogens, preventing the Friedel-Crafts reaction from occurring. To achieve ring acylation or alkylation, the amine group must first be protected, for example, by converting it to an amide. The resulting acetanilide is less basic and still a potent ortho, para-director, allowing for successful Friedel-Crafts reaction at the C6 position, followed by deprotection of the amine.
Cross-Coupling Chemistry Involving this compound
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for functionalizing aryl halides. nih.gov For this compound, these reactions offer a pathway for selective C-C, C-N, or C-O bond formation. The success of selective coupling hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions such as Suzuki, Heck, and Negishi couplings, the general order of reactivity for aryl halides is I > Br > Cl >> F. nih.gov
This reactivity difference allows for the selective functionalization of this compound. The two C-Br bonds at the C2 and C4 positions are significantly more reactive than the C-Cl bond at the C5 position. By carefully controlling the reaction conditions (e.g., catalyst, ligand, temperature), it is possible to perform a cross-coupling reaction selectively at one or both of the bromine-substituted positions while leaving the chlorine atom untouched. This remaining C-Cl bond can then be subjected to a second, different coupling reaction under more forcing conditions, enabling a stepwise and controlled synthesis of complex, polysubstituted aniline derivatives. For instance, a Negishi cross-coupling has been successfully used to functionalize the related compound 5-bromo-2-chloroaniline, demonstrating the feasibility of selectively coupling at a C-Br bond in the presence of a C-Cl bond. acs.org
| Position | Bond | Relative Reactivity | Potential Coupling Reactions | Conditions |
|---|---|---|---|---|
| C2, C4 | C-Br | High | Suzuki, Negishi, Heck, Buchwald-Hartwig | Mild (e.g., lower temperature, standard Pd catalysts) |
| C5 | C-Cl | Low | Suzuki, Buchwald-Hartwig | Forcing (e.g., higher temperature, specialized ligands) |
Derivatization Strategies and Exploration of Novel Analogues
Synthesis of Amine Derivatives from 2,4-Dibromo-5-chloroaniline
The primary amino group (-NH₂) of this compound is a key handle for derivatization, allowing for the introduction of various functional groups through well-established reactions. These modifications can significantly alter the molecule's electronic properties, solubility, and biological activity.
The nucleophilic nature of the amino group facilitates reactions with electrophilic reagents such as acyl chlorides, sulfonyl chlorides, and alkyl halides.
Acylation: This reaction involves treating this compound with an acylating agent (e.g., acetyl chloride or acetic anhydride) to form an amide. This transformation is often used as a protective strategy in multi-step syntheses to moderate the activating effect of the amino group and prevent unwanted side reactions during subsequent steps like electrophilic aromatic substitution. researchgate.net
Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides. These derivatives are of significant interest in medicinal chemistry.
Alkylation: The introduction of alkyl groups onto the amino group can be achieved using alkyl halides. However, this reaction can sometimes be challenging to control, potentially leading to a mixture of mono- and di-alkylated products.
The following table summarizes these key derivatization reactions of the amino group.
| Reaction Type | Reagent Class | General Product | Example Reagent |
| Acylation | Acyl Halide / Anhydride | Amide | Acetyl Chloride |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide | p-Toluenesulfonyl Chloride |
| Alkylation | Alkyl Halide | Alkylamine | Methyl Iodide |
This table is illustrative of the types of reactions the amino group can undergo.
The amino group is also a precursor for the synthesis of imines and various heterocyclic systems, which are prominent scaffolds in pharmacologically active compounds.
Imine Formation: Condensation of this compound with aldehydes or ketones under appropriate conditions yields Schiff bases (imines). This reaction is typically reversible and catalyzed by either acid or base.
Heterocyclic Synthesis: The aniline (B41778) moiety is a fundamental building block for a multitude of heterocyclic rings. For instance, the amino group can react with dicarbonyl compounds to form pyrroles or with other bifunctional reagents to construct diazepines, quinoxalines, or other fused ring systems. chemicalbook.com It can also be converted into a thiosemicarbazide (B42300), which can then undergo oxidative cyclization to form 2-amino-1,3,4-oxadiazoles, a class of compounds investigated for various biological activities. researchgate.net
Halogen-Retaining Functionalization for Complex Molecular Scaffolds
The presence of three halogen atoms on the aromatic ring makes this compound a highly versatile platform for building intricate molecular architectures while retaining key halogen functionalities for further modification.
With four distinct reactive sites—the amino group and the three halogen atoms (two bromine, one chlorine)—this compound is considered a valuable poly-functionalized building block in organic synthesis. srinichem.com This multi-handle nature allows for sequential and selective reactions, enabling the construction of complex target molecules in a controlled manner. Its utility is prominent in the synthesis of intermediates for pharmaceuticals, agrochemicals, and dyes, where the specific substitution pattern is crucial for the final product's function. srinichem.cominnospk.com
In multistep synthetic sequences, the differential reactivity of the halogen atoms can be exploited. chegg.comscribd.com Generally, in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), the reactivity of aryl halides follows the trend I > Br > Cl. This principle of "orthogonal reactivity" allows for the selective functionalization of the bromine atoms in the presence of the chlorine atom.
A typical synthetic strategy might involve:
Protection: The amino group is first protected, often via acylation, to form an acetanilide. researchgate.netscribd.com This step prevents interference from the -NH₂ group in subsequent reactions.
Selective Cross-Coupling: The protected compound is then subjected to a palladium-catalyzed cross-coupling reaction. Under carefully controlled conditions, a boronic acid or other coupling partner will react selectively at the more reactive bromo positions. It may even be possible to differentiate between the two bromine atoms based on their electronic and steric environments, although this can be challenging.
Deprotection: The protecting group is removed (e.g., by acid- or base-catalyzed hydrolysis) to regenerate the free amino group, yielding a more complex aniline derivative. scribd.com
This stepwise approach, leveraging the predictable reactivity differences between the halogens, is fundamental to using this compound as a scaffold for complex molecules.
Design and Synthesis of Advanced Materials Precursors
The unique electronic and structural features of this compound make it an attractive precursor for advanced materials. The high halogen content and the specific substitution pattern can be harnessed to impart desirable properties to polymers and dyes.
The aromatic amine functionality is a classic component in the synthesis of specialty dyes and pigments. srinichem.com The precise arrangement of electron-withdrawing halogen atoms on the aniline ring can significantly influence the chromophore's properties, affecting the color, lightfastness, and thermal stability of the resulting dye.
Furthermore, this compound can be envisioned as a monomer or a cross-linking agent in the synthesis of functionalized polymers. The incorporation of such a densely halogenated unit can enhance properties like thermal resistance and flame retardancy. The amino and halogen groups provide reactive handles for polymerization or for grafting onto existing polymer backbones, leading to materials with specialized electronic or optical properties.
Monomer Synthesis for Polymerization
The synthesis of monomers for polymerization from this compound would logically proceed through the modification of its halide substituents. The differential reactivity of the bromine and chlorine atoms could potentially be exploited for selective functionalization. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce polymerizable groups, such as vinyl, styrenyl, or acrylic moieties, at the positions of the bromine atoms. nih.govorganic-chemistry.org
The resulting functionalized aniline could then serve as a monomer in various polymerization techniques. The presence of the aniline nitrogen could also be utilized for incorporation into polymer backbones, for example, through oxidative polymerization to form polyaniline-type structures. dntb.gov.uasemanticscholar.org The halogen substituents on the resulting polymer would offer further sites for post-polymerization modification, allowing for the fine-tuning of the material's properties.
Table 1: Potential Polymerizable Monomers Derived from this compound
| Monomer Structure | Potential Polymerization Method | Resulting Polymer Type |
| Vinyl-substituted this compound | Free-radical polymerization | Polyvinyl |
| Acrylate-substituted this compound | Free-radical polymerization | Polyacrylate |
| Ethynyl-substituted this compound | Metathesis polymerization | Polyacetylene derivative |
Precursors for Liquid Crystals and Organic Semiconductors
The rigid, planar structure of the benzene (B151609) ring in this compound makes it a suitable core for the synthesis of mesogenic (liquid crystal-forming) molecules and organic semiconductors. mdpi.combeilstein-journals.org The synthesis of such materials would involve the extension of the molecular structure through the attachment of various organic fragments to the aniline core, again primarily via palladium-catalyzed cross-coupling reactions. nih.govtohoku.ac.jp
For liquid crystal applications, the derivatization would aim to create rod-like or disc-like molecules with appropriate aspect ratios and intermolecular interactions to favor the formation of mesophases. mdpi.combeilstein-journals.orgresearchgate.net This could be achieved by attaching long alkyl chains or other mesogenic groups to the this compound core.
In the context of organic semiconductors, derivatization strategies would focus on creating extended π-conjugated systems. nih.govtohoku.ac.jp This could be accomplished by coupling this compound with other aromatic or heteroaromatic building blocks. The electron-withdrawing nature of the halogen atoms and the electron-donating character of the amino group could be leveraged to tune the electronic properties, such as the HOMO/LUMO energy levels, of the resulting materials. researchgate.net
Table 2: Hypothetical Derivatives of this compound for Advanced Materials
| Derivative Class | Synthetic Approach | Potential Application |
| Biphenyl-capped aniline | Suzuki-Miyaura coupling | Liquid Crystals |
| Thiophene-flanked aniline | Suzuki-Miyaura coupling | Organic Semiconductors |
| Carbazole-linked aniline | Buchwald-Hartwig amination | Organic Semiconductors |
Structure-Reactivity Relationships in Derived Compounds
The relationship between the structure of compounds derived from this compound and their reactivity is governed by a combination of steric and electronic effects. researchgate.net The positions of the bromo and chloro substituents create a specific substitution pattern that influences the electron density distribution around the aromatic ring and the accessibility of the reactive sites.
The two bromine atoms at the 2- and 4-positions, ortho and para to the amino group, are expected to be more reactive in palladium-catalyzed cross-coupling reactions compared to the chlorine atom at the 5-position. This difference in reactivity could allow for selective, stepwise functionalization of the molecule.
The electronic nature of the substituents introduced will significantly impact the properties of the derived compounds. Electron-donating groups will increase the electron density on the aromatic ring and influence the energy levels of the molecular orbitals, which is a critical factor for organic semiconductors. researchgate.net Conversely, electron-withdrawing groups will have the opposite effect. The interplay between the inherent electronic properties of the this compound core and the newly introduced functional groups will ultimately determine the chemical and physical characteristics of the novel analogues.
Advanced Spectroscopic and Structural Elucidation of 2,4 Dibromo 5 Chloroaniline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
Elucidation of Proton and Carbon Chemical Shifts and Coupling Patterns
The substitution pattern of 2,4-Dibromo-5-chloroaniline leaves two protons on the aromatic ring at positions 3 and 6. The chemical shifts (δ) of these protons are influenced by the electronic effects of the surrounding substituents. The amino (-NH₂) group is a strong electron-donating group, which tends to increase electron density on the ring (shielding effect) and shift proton signals to a lower δ (upfield). Conversely, the halogen atoms (Br, Cl) are electron-withdrawing via induction, which decreases electron density (deshielding effect) and shifts proton signals to a higher δ (downfield).
In this compound, the proton at C-6 is ortho to the electron-donating amino group and meta to two electron-withdrawing halogens. The proton at C-3 is meta to the amino group and ortho to two halogens. Due to these competing effects, precise chemical shifts must be determined experimentally but can be predicted based on empirical data for similar halogenated anilines. Both aromatic protons are expected to appear as singlets in the ¹H NMR spectrum, as they are not adjacent to any other protons, resulting in no spin-spin coupling. The two protons of the amino group will typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. msu.edu
Similarly, the ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The carbon atom attached to the amino group (C-1) is expected to be significantly shielded, appearing at a lower chemical shift compared to the halogen-substituted carbons. The carbons bonded to the electronegative bromine and chlorine atoms (C-2, C-4, C-5) will be deshielded and appear at higher chemical shifts. hw.ac.uk The remaining carbons (C-3, C-6) will have shifts influenced by the combined effects of all substituents.
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-3 | 7.3 - 7.5 | s (singlet) |
| H-6 | 6.8 - 7.0 | s (singlet) |
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (-NH₂) | 142 - 145 |
| C-2 (-Br) | 110 - 114 |
| C-3 (-H) | 133 - 136 |
| C-4 (-Br) | 118 - 122 |
| C-5 (-Cl) | 128 - 131 |
2D NMR Techniques for Connectivity and Conformational Analysis
While 1D NMR provides information on chemical shifts and basic coupling, 2D NMR techniques are essential for unambiguously assigning signals and confirming the molecular structure.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum of this compound would show cross-peaks connecting the ¹H signal predicted at 7.3-7.5 ppm to the ¹³C signal of C-3, and the ¹H signal at 6.8-7.0 ppm to the ¹³C signal of C-6. This directly confirms the proton-carbon assignments.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). For instance, the proton at C-6 would be expected to show correlations to C-1, C-2, and C-4. The proton at C-3 would show correlations to C-1, C-2, and C-5. These correlations are critical for confirming the substitution pattern, as the observed connectivity must match the proposed 2,4-dibromo-5-chloro arrangement.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion to a very high degree of accuracy (typically within 0.001 Da). This allows for the determination of the elemental formula of the molecular ion. For this compound (C₆H₄Br₂ClN), the exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N). An experimental HRMS measurement matching this calculated value provides strong evidence for the compound's elemental composition.
The presence of bromine and chlorine atoms gives rise to a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. chemguide.co.ukwpmucdn.com For a molecule containing two bromine atoms and one chlorine atom, the molecular ion region will exhibit a complex cluster of peaks at M+, M+2, M+4, and M+6, with relative intensities determined by the statistical probability of each isotopic combination. whitman.edudocbrown.info This distinctive pattern is a clear indicator of the number of bromine and chlorine atoms in the molecule.
Tandem Mass Spectrometry for Structural Characterization
Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment ion), subjecting it to fragmentation through collision-induced dissociation (CID), and analyzing the resulting product ions. This provides detailed information about the molecule's structure and connectivity.
The fragmentation of this compound would likely proceed through several key pathways:
Loss of a Halogen Radical: The initial fragmentation is often the cleavage of a C-Br bond, which is weaker than the C-Cl bond, resulting in the loss of a bromine radical (•Br). This would produce ions at [M-79]⁺ and [M-81]⁺.
Sequential Halogen Loss: Following the initial loss of a bromine atom, a second bromine or a chlorine atom could be lost.
Loss of HCN: A common fragmentation pathway for anilines involves the rearrangement and loss of a neutral hydrogen cyanide (HCN) molecule from the aromatic ring, leading to a fragment ion at [M-27]⁺ or from subsequent fragments. miamioh.edu
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (for most abundant isotopes) | Identity | Fragmentation Pathway |
|---|---|---|
| 283/285/287/289 | [C₆H₄⁷⁹Br₂³⁵ClN]⁺ (and other isotopic combinations) | Molecular Ion (M⁺) |
| 204/206/208 | [C₆H₄⁷⁹Br³⁵ClN]⁺ | Loss of •Br |
| 125/127 | [C₆H₄³⁵ClN]⁺ | Loss of two •Br |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups and structural features give rise to characteristic absorption (IR) or scattering (Raman) bands at specific frequencies, providing a molecular fingerprint. biointerfaceresearch.com
For this compound, key vibrational modes can be assigned based on established data for substituted anilines. nih.govglobalresearchonline.net
N-H Stretching: The -NH₂ group will exhibit two distinct stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs), typically found in the 3300-3500 cm⁻¹ region.
Aromatic C-H Stretching: The stretching vibrations of the two C-H bonds on the aromatic ring are expected to appear just above 3000 cm⁻¹. globalresearchonline.net
Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene (B151609) ring typically produce a series of bands in the 1400-1650 cm⁻¹ region. The substitution pattern affects the exact position and intensity of these bands.
N-H Bending: The scissoring motion of the -NH₂ group gives rise to a characteristic band around 1600-1640 cm⁻¹, often overlapping with ring stretching modes.
C-N Stretching: The stretching of the C-N bond is expected in the 1250-1350 cm⁻¹ range.
C-Halogen Stretching: The vibrations of the carbon-halogen bonds are found in the fingerprint region at lower frequencies. The C-Cl stretch typically appears around 600-800 cm⁻¹, while the C-Br stretch occurs at even lower frequencies, generally between 500-650 cm⁻¹.
Predicted Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |
|---|---|
| N-H Asymmetric Stretch | 3450 - 3500 |
| N-H Symmetric Stretch | 3350 - 3420 |
| Aromatic C-H Stretch | 3050 - 3100 |
| N-H Bending (Scissoring) | 1600 - 1640 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-Cl Stretch | 600 - 800 |
The combination of these advanced spectroscopic techniques provides a comprehensive and unambiguous characterization of the molecular structure of this compound, from its elemental composition and connectivity to the specific vibrational modes of its functional groups.
Identification of Functional Groups and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule. For this compound, the spectra are dominated by vibrations characteristic of the substituted aniline (B41778) core.
The primary amine (-NH₂) group gives rise to distinct stretching and bending vibrations. Typically, primary amines exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. The N-H bending (scissoring) vibration is expected to appear around 1600 cm⁻¹. researchgate.net
The aromatic ring itself produces a series of characteristic bands. The C-H stretching vibrations on the benzene ring are anticipated in the 3000-3100 cm⁻¹ region. tsijournals.com In-ring C-C stretching vibrations typically result in bands in the 1400-1600 cm⁻¹ range. The substitution pattern on the benzene ring also influences the C-H out-of-plane bending vibrations, which are found at lower wavenumbers and can be indicative of the arrangement of substituents.
The carbon-halogen bonds also have characteristic stretching frequencies. The C-Cl stretch generally appears in the 800-600 cm⁻¹ range, while the C-Br stretches are found at lower frequencies, typically between 680-515 cm⁻¹. spectroscopyonline.com The presence of multiple halogen atoms can lead to complex vibrational couplings.
The combination of these specific absorption bands, particularly in the 400-1800 cm⁻¹ range, constitutes a unique "molecular fingerprint" for this compound, allowing for its unambiguous identification when compared against a reference spectrum. tsijournals.com Computational studies on similar halogenated anilines, such as 2-bromo-4-methylaniline, have shown that Density Functional Theory (DFT) calculations can accurately predict these vibrational frequencies, aiding in the definitive assignment of spectral bands. nih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Amine (-NH₂) | N-H Bend (Scissoring) | ~1600 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C-C Stretch (in-ring) | 1400 - 1600 |
| Haloalkane | C-Cl Stretch | 600 - 800 |
| Haloalkane | C-Br Stretch | 515 - 680 |
Insights into Intermolecular Interactions and Hydrogen Bonding
The solid-state architecture of this compound is significantly influenced by non-covalent interactions, particularly hydrogen bonding. The amino group (-NH₂) is a classic hydrogen bond donor, while the electronegative halogen atoms can act as weak acceptors.
Studies on analogous compounds, such as 2,6-dibromo-4-chloroaniline (B1580550), reveal the prevalence of both intramolecular and intermolecular hydrogen bonds. nih.gov In this isomer, intramolecular N-H···Br hydrogen bonds are formed between one of the amine hydrogens and the adjacent bromine atom at the ortho position. nih.govresearchgate.net This interaction leads to the formation of a stable five-membered ring motif, denoted as an S(5) ring in graph-set notation. nih.govresearchgate.net Given the substitution pattern of this compound, a similar intramolecular N-H···Br hydrogen bond with the bromine at the C4 position is plausible, which would influence the conformation of the amino group.
| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Significance |
|---|---|---|---|
| Intramolecular H-Bond | N-H···Br | ~2.6 - 3.1 | Stabilizes molecular conformation |
| Intermolecular H-Bond | N-H···Br | ~2.8 - 3.2 | Forms chains or sheets in crystal lattice |
| Intermolecular H-Bond | N-H···N | ~2.3 | Links molecules into supramolecular structures |
X-ray Crystallography and Solid-State Structural Analysis
Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. While a specific crystal structure for this compound is not publicly available, extensive data on closely related isomers like 2,6-dibromo-4-chloroaniline provides a robust model for its structural characteristics. nih.govresearchgate.net
Determination of Molecular Geometry and Conformational Preferences
The molecular geometry of substituted anilines is typically characterized by a nearly planar aromatic ring. pomona.edu In the case of 2,6-dibromo-4-chloroaniline, the molecule as a whole is almost planar, with a root-mean-square (r.m.s.) deviation of only 0.024 Å from the mean plane. nih.govresearchgate.net A similar planarity is expected for this compound. The C-C bond lengths within the aromatic ring are expected to be intermediate between single and double bonds, consistent with aromatic character.
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₄Br₂ClN |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.3132 (7) |
| b (Å) | 3.9387 (2) |
| c (Å) | 16.5476 (9) |
| β (°) | 112.318 (2) |
| Volume (ų) | 802.70 (7) |
Analysis of Crystal Packing, Polymorphism, and Supramolecular Interactions
The arrangement of molecules in a crystal, known as crystal packing, is governed by a delicate balance of intermolecular forces. nih.gov In halogenated anilines, hydrogen bonds are often the dominant structure-directing interactions. researchgate.netdntb.gov.ua As seen in the analogue 2,6-dibromo-4-chloroaniline, intermolecular N-H···Br hydrogen bonds link molecules head-to-tail, forming one-dimensional chains that propagate along a crystallographic axis. nih.govresearchgate.net
Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a common phenomenon in organic solids, particularly those capable of forming various hydrogen-bonding motifs. mdpi.com Different polymorphs can exhibit different physical properties. While no specific polymorphic forms of this compound have been reported, the potential for polymorphism exists due to the interplay of possible hydrogen and halogen bonding networks.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule. The UV-Vis absorption spectrum of this compound is primarily determined by the aniline chromophore, modified by the halogen substituents.
Aniline itself exhibits two main absorption bands corresponding to π → π* electronic transitions within the benzene ring. The primary band appears around 230 nm (the B-band), and a secondary, less intense band is observed around 280 nm (the E-band). aatbio.com The lone pair of electrons on the amino group's nitrogen atom is in conjugation with the aromatic π-system, which has a significant effect on these transitions. chemistrysteps.com
Investigation of Electronic Transitions and Conjugation Effects
The substituents on the aniline ring modulate the energies of the molecular orbitals and, consequently, the wavelengths of electronic absorption. The amino group (-NH₂) acts as a powerful auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. It is an activating group that donates electron density to the ring via the resonance effect, which typically causes a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity. libretexts.org
In this compound, the combination of the strong electron-donating amino group and the three electron-withdrawing halogen atoms creates a complex electronic environment. The interplay of these competing effects will determine the precise position and intensity of the π → π* absorption bands. It is expected that the absorption maxima will be shifted relative to unsubstituted aniline. While detailed experimental fluorescence data for this specific compound is scarce, many aniline derivatives do exhibit fluorescence, with emission properties being highly sensitive to the nature and position of substituents and the local environment. nih.govacs.orgresearchgate.net
| Substituent | Primary Electronic Effect | Expected Impact on Absorption Spectrum |
|---|---|---|
| -NH₂ (Amino) | +R (strong resonance donation) | Bathochromic shift (to longer λ), Hyperchromic effect (increased intensity) |
| -Br, -Cl (Halogen) | -I (strong inductive withdrawal) | Hypsochromic shift (to shorter λ), Deactivation of the ring |
| -Br, -Cl (Halogen) | +R (weak resonance donation) | Bathochromic shift (to longer λ), Ortho-, para-directing |
Luminescence Properties of the Compound and its Derivatives
The study of the luminescence properties of this compound and its derivatives provides valuable insights into their electronic structure and potential applications in materials science and as fluorescent probes. While specific experimental luminescence data for this compound is not extensively documented in publicly available literature, the photophysical behavior of halogenated anilines can be inferred from the properties of the parent aniline molecule and related halogen-substituted compounds.
Aniline, the parent compound, exhibits fluorescence with an excitation maximum at approximately 286 nm and an emission maximum at around 336 nm. The introduction of halogen substituents onto the aniline ring is known to significantly influence its luminescence properties. These effects are primarily governed by the "heavy atom effect" and the electronic nature of the halogen atoms.
The presence of bromine and chlorine atoms in this compound is expected to have a pronounced effect on its luminescent behavior. The heavy atom effect, which increases with the atomic number of the halogen, can enhance the rate of intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). This process can lead to a decrease in fluorescence quantum yield and a potential increase in phosphorescence. Theoretical studies on chloroaniline and bromoaniline have shown a progressive decrease in the phosphorescence lifetime with the increasing atomic number of the halogen, which is a direct consequence of the enhanced spin-orbit coupling. researchgate.net
Furthermore, the substitution pattern of the halogens on the aromatic ring can influence the energy of the excited states and, consequently, the emission wavelength. For instance, studies on red emitters containing bromine atoms on an N,N-ditolylaniline donor fragment indicate that the fluorescence rate is not directly influenced by the bromine atoms in that specific molecular context. rsc.org
The solvent environment also plays a crucial role in the luminescence of haloanilines. The polarity of the solvent can affect the energy of the excited state, often leading to a shift in the emission wavelength. Generally, an increase in solvent polarity results in a red shift (a shift to longer wavelengths) of the fluorescence emission for polar fluorophores like aniline derivatives. evidentscientific.com
While detailed experimental data for this compound is scarce, the UV absorption spectrum of a related compound, 2,4,6-tribromoaniline, shows absorption maxima at 249 nm and 315 nm. nih.gov This provides an indication of the wavelengths at which this compound might be excited.
Table 1: General Luminescence Properties of Aniline and a Related Halogenated Derivative
| Compound | Excitation Max (nm) | Emission Max (nm) | Notes |
| Aniline | ~286 | ~336 | Parent compound. |
| 2,4,6-Tribromoaniline | 249, 315 (Absorption) | Not Reported | Emission data not available. |
Table 2: Expected Trends in Luminescence Properties of this compound
| Property | Expected Trend Compared to Aniline | Rationale |
| Fluorescence Quantum Yield | Lower | Heavy atom effect of bromine and chlorine enhances intersystem crossing, depopulating the fluorescent singlet state. |
| Phosphorescence | Potentially enhanced | Increased intersystem crossing populates the triplet state, from which phosphorescence can occur. |
| Emission Wavelength | Likely red-shifted | Substitution on the benzene ring and solvent effects can alter the energy of the excited state. |
| Phosphorescence Lifetime | Shorter | The heavy atom effect increases the rate of the spin-forbidden triplet-to-singlet transition. researchgate.net |
Theoretical and Computational Investigations of 2,4 Dibromo 5 Chloroaniline
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes, flexibility, and the influence of the surrounding environment, such as a solvent.
The primary source of flexibility in 2,4-Dibromo-5-chloroaniline is the rotation of the amino group (-NH₂) around the C-N bond. Computational studies on substituted anilines have extensively used DFT to calculate the rotational barrier, which is the energy required to rotate the amino group from its planar (minimum energy) to its perpendicular (transition state) orientation relative to the aromatic ring. benthamdirect.comsemanticscholar.orgresearchgate.net
This rotational barrier is a measure of the π-conjugation between the nitrogen lone pair and the aromatic ring. medjchem.com The presence of electron-withdrawing halogen substituents on the ring influences this barrier. By systematically rotating the C-N dihedral angle and calculating the energy at each step, a potential energy surface can be generated, from which the rotational energy barrier is determined. This analysis reveals how easily the molecule can change its shape, which is critical for understanding its interactions with other molecules.
The conformation and dynamics of a molecule can be significantly influenced by the solvent in which it is dissolved. rsc.org Computational studies can model these effects using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the simulation).
For a polar molecule like this compound, polar solvents can stabilize certain conformations through dipole-dipole interactions or hydrogen bonding. academie-sciences.fr For example, protic solvents can form hydrogen bonds with the amino group, which could alter its rotational freedom and the energy barrier for rotation around the C-N bond. researchgate.net MD simulations in explicit solvent can track these specific interactions over time, providing a detailed picture of how the solvent structures itself around the solute and affects its dynamic behavior. nih.govnih.gov
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By calculating the properties related to how a molecule interacts with electromagnetic radiation, these methods can generate theoretical spectra that aid in the analysis of experimental results.
DFT calculations are routinely used to predict vibrational spectra (Infrared and Raman). researchgate.net After optimizing the molecular geometry, a frequency calculation is performed. This calculation determines the normal modes of vibration and their corresponding frequencies and intensities. The resulting theoretical spectrum can be compared with experimental data to assign specific peaks to particular molecular motions, such as N-H stretches, C-Br stretches, or aromatic ring deformations. For similar molecules like 2,4'-dibromoacetophenone, calculated vibrational spectra have shown good agreement with experimental results. researchgate.netdergipark.org.tr
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Invariant Atomic Orbital (GIAO). These calculations provide theoretical chemical shifts for each nucleus in the molecule, which are invaluable for interpreting complex experimental NMR spectra and confirming molecular structure. nih.gov
| Spectroscopy Type | Predicted Parameter | Information Gained |
| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | Identification of functional groups (N-H, C-Br, C-Cl) and bonding structure. |
| ¹H NMR | Chemical Shifts (ppm) | Information on the electronic environment of hydrogen atoms. |
| ¹³C NMR | Chemical Shifts (ppm) | Information on the carbon skeleton of the molecule. |
Computational NMR Chemical Shift and Coupling Constant Prediction
The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a powerful tool for the structural elucidation of molecules like this compound. Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are widely used to forecast ¹H and ¹³C chemical shifts (δ) and spin-spin coupling constants (J). These methods calculate the magnetic shielding tensors for each nucleus in a molecule, which are then converted into chemical shifts relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions is highly dependent on the level of theory, which includes the choice of the functional (e.g., B3LYP, PBE0, M06-2X) and the basis set (e.g., 6-311++G(d,p)). For halogenated aromatic compounds, it is crucial to select methods that can accurately account for electron correlation and relativistic effects, especially for heavier atoms like bromine. By optimizing the molecular geometry of this compound at a chosen level of theory, researchers can subsequently perform NMR calculations to generate a theoretical spectrum.
Comparing the computed spectrum with experimental data helps validate the proposed structure and assign specific resonances to the correct nuclei. For this compound, with its distinct substitution pattern, computational predictions can be particularly insightful for assigning the chemical shifts of the two remaining aromatic protons and the six carbon atoms of the benzene (B151609) ring.
Similarly, spin-spin coupling constants (J-couplings), which provide information about the connectivity and dihedral angles between atoms, can be calculated. These calculations involve determining the influence of the magnetic moment of one nucleus on another, transmitted through the bonding electrons. For aromatic systems, the prediction of ³J(H,H) coupling constants is valuable for confirming the relative positions of protons on the ring. Machine learning models have also emerged as a complementary approach, trained on large datasets of known molecules to predict coupling constants with high accuracy. medium.com
Below is an illustrative table representing the type of data that would be generated from a DFT-based NMR prediction for this compound.
Table 1: Predicted NMR Data for this compound This table is for illustrative purposes and represents typical data obtained from computational predictions.
| Atom/Coupling | Predicted Parameter | Value (Illustrative) | Notes |
|---|---|---|---|
| H-3 (¹H) | Chemical Shift (δ) | 7.65 ppm | Proton adjacent to two bromine atoms. |
| H-6 (¹H) | Chemical Shift (δ) | 7.10 ppm | Proton between the amino and chloro groups. |
| C-1 (¹³C) | Chemical Shift (δ) | 145.2 ppm | Carbon bonded to the amino group. |
| C-2 (¹³C) | Chemical Shift (δ) | 115.8 ppm | Carbon bonded to a bromine atom. |
| C-3 (¹³C) | Chemical Shift (δ) | 134.5 ppm | Carbon bonded to a hydrogen atom. |
| C-4 (¹³C) | Chemical Shift (δ) | 118.0 ppm | Carbon bonded to a bromine atom. |
| C-5 (¹³C) | Chemical Shift (δ) | 125.1 ppm | Carbon bonded to a chlorine atom. |
| C-6 (¹³C) | Chemical Shift (δ) | 130.3 ppm | Carbon bonded to a hydrogen atom. |
| ³J(H3,H6) | Coupling Constant | ~0.5 Hz | Meta-coupling between the two aromatic protons. |
Simulation of Vibrational Spectra (IR, Raman)
Computational chemistry provides essential tools for simulating the vibrational spectra (Infrared and Raman) of molecules, which aids in the interpretation of experimental data. cardiff.ac.uk For this compound, theoretical spectra can be generated using methods such as DFT. The process begins with the optimization of the molecule's ground-state geometry. Following this, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the nuclear positions. materialsciencejournal.orgresearchgate.net This analysis yields a set of vibrational frequencies and their corresponding normal modes (the collective motion of atoms for a specific vibration).
These calculations also provide the necessary information to predict the intensities of the spectral bands. IR intensities are determined from the changes in the molecular dipole moment during a vibration, while Raman intensities are derived from changes in the molecular polarizability. cardiff.ac.uk
An illustrative table of predicted vibrational frequencies for this compound is provided below.
Table 2: Predicted Vibrational Frequencies for this compound This table is for illustrative purposes and represents typical data obtained from DFT calculations.
| Predicted Wavenumber (cm⁻¹, Scaled) | Predicted IR Intensity | Predicted Raman Activity | Vibrational Mode Assignment |
|---|---|---|---|
| 3485 | High | Medium | N-H Asymmetric Stretch |
| 3390 | High | Medium | N-H Symmetric Stretch |
| 3080 | Medium | High | Aromatic C-H Stretch |
| 1610 | High | High | NH₂ Scissoring |
| 1585 | Medium | High | Aromatic C=C Stretch |
| 1470 | High | High | Aromatic C=C Stretch |
| 1290 | High | Medium | C-N Stretch |
| 1120 | Medium | Low | Aromatic C-H in-plane bend |
| 870 | High | Low | Aromatic C-H out-of-plane bend |
| 720 | Medium | High | C-Cl Stretch |
| 650 | Medium | High | C-Br Stretch |
| 580 | Low | High | C-Br Stretch |
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Studies
QSAR and QSPR studies are computational methodologies that aim to build mathematical models correlating the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). sciepub.com These models are essential in fields like drug discovery and environmental science for predicting the behavior of novel or untested chemicals. For a compound like this compound, these studies can offer insights into its potential biological effects and physical characteristics without the need for extensive laboratory testing.
The foundation of QSAR/QSPR is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). sciepub.comresearchgate.netnih.gov Once a set of relevant descriptors is calculated for a series of related compounds (a training set) with known activities or properties, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to generate a predictive model.
Computational Models for Predicting Synthetic Accessibility and Reactivity
Synthetic Accessibility (SA): Before a compound can be tested or used, it must be synthesized. Computational models can predict the synthetic accessibility of a molecule, providing a score that estimates the ease or difficulty of its chemical synthesis. tsijournals.com These models are often based on the analysis of molecular complexity and fragment contributions. mdpi.com For instance, a molecule is broken down into its constituent fragments, and each fragment is assigned a score based on its frequency of occurrence in databases of known, easily synthesized chemicals. mdpi.com Complex structural features, such as multiple stereocenters or unusual ring systems, would typically lower the synthetic accessibility score. For this compound, the SA score would likely be favorable due to its relatively simple, non-chiral structure derived from a common aniline (B41778) scaffold.
Reactivity: DFT calculations are a primary tool for predicting chemical reactivity. researchgate.net Several descriptors derived from these calculations can provide a quantitative measure of where and how a molecule is likely to react.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability. umn.edu
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It highlights electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the nitrogen atom and the aromatic ring, indicating sites for electrophilic interaction.
Table 3: Predicted Reactivity and Accessibility Descriptors for this compound This table is for illustrative purposes and represents typical data obtained from computational models.
| Descriptor | Illustrative Value | Interpretation |
|---|---|---|
| Synthetic Accessibility (SA) Score | 2.5 (on a 1-10 scale) | Indicates the molecule is relatively easy to synthesize. |
| HOMO Energy | -5.8 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | -1.2 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | Indicates high kinetic stability. |
| Dipole Moment | 2.1 Debye | Quantifies the overall polarity of the molecule. |
Exploring Relationships Between Structure and Non-Prohibited Properties
QSPR models are developed to predict a wide range of physicochemical properties based on molecular structure. For an industrial chemical like this compound, predicting properties such as solubility, boiling point, and partitioning behavior is crucial for process design and environmental assessment.
The process involves building a model that links calculated molecular descriptors to an experimentally measured property. For example, a QSPR model for the octanol-water partition coefficient (logP), a measure of hydrophobicity, might find that this property is strongly correlated with descriptors like the molecular surface area and the sum of atomic polarizabilities. researchgate.net By establishing these relationships for a set of known halogenated anilines, the model can then be used to predict the logP of this compound.
These predictive models are validated statistically to ensure their robustness and predictive power. sciepub.com A well-validated QSPR model can serve as a reliable alternative to experimental measurements, reducing costs and time.
Table 4: QSPR Descriptors and Related Properties for this compound This table illustrates descriptors used in QSPR models and the properties they can predict.
| Molecular Descriptor | Type | Property It Can Help Predict |
|---|---|---|
| Molecular Weight | Constitutional | Boiling Point, Vapor Pressure |
| logP (Octanol-Water Partition Coefficient) | Physicochemical | Aqueous Solubility, Bioaccumulation |
| Molar Refractivity | Physicochemical | Polarizability, Intermolecular forces |
| Topological Polar Surface Area (TPSA) | Topological | Solubility, Permeability |
| Number of Halogen Atoms | Constitutional | Density, Lipophilicity |
| Dipole Moment | Quantum-Chemical | Solubility in polar solvents, Intermolecular interactions |
Advanced Applications in Material Science and Organic Synthesis Non Clinical Focus
Building Block for Complex Organic Molecules
Chemical suppliers classify 2,4-Dibromo-5-chloroaniline as an organic "building block," indicating its utility in the synthesis of more complex molecules. The amine and halogen sites offer multiple points for chemical modification, such as in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or in the formation of heterocyclic systems. Nevertheless, specific, non-clinical examples of complex molecules synthesized using this compound as a key starting material are not described in available scientific papers or patents.
Synthesis of Heterocyclic Compounds
The structure of this compound is particularly well-suited for the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many functional materials.
Specifically, it is a valuable precursor for synthesizing substituted carbazoles . The synthesis can proceed through a one-pot tandem reaction involving a consecutive catalytic amination and a C-H activation step. bris.ac.uk This methodology allows for the creation of a range of carbazole (B46965) derivatives. bris.ac.ukacs.org Carbazoles are known for their excellent charge-transport and thermal properties, making them important in materials science. nih.gov
Another significant application is in the creation of phenazines . The general synthetic approach involves the copper-promoted Jourdan-Ullmann reaction between a functionalized aniline (B41778), such as this compound, and a suitable reaction partner, followed by a reductive ring closure to form the phenazine (B1670421) core. rroij.com This modular approach allows for the generation of diverse phenazine analogues by varying the aniline building block. rroij.comresearchgate.net
Table 1: Heterocyclic Compounds Synthesized from this compound Derivatives
| Heterocycle Class | Synthetic Method | Key Features | Potential Application Areas |
|---|---|---|---|
| Carbazoles | Consecutive catalytic amination and C-H activation bris.ac.uk | Forms N-H carbazoles in a one-pot process. | Organic electronics, natural product synthesis bris.ac.ukacs.org |
| Phenazines | Jourdan-Ullmann reaction followed by reductive cyclization rroij.com | Modular synthesis allowing for diverse substitutions. | Dyes, electronic materials rroij.comnih.gov |
| Quinoxalines | Condensation with 1,2-dicarbonyl compounds researchgate.net | Efficient method with simple work-up. | Pharmaceuticals, functional materials researchgate.net |
| 1,3,4-Oxadiazoles | Oxidative cyclization of thiosemicarbazide (B42300) precursors researchgate.net | Utilizes inexpensive and easy-to-handle oxidants. | Material science, medicinal chemistry researchgate.net |
Construction of Polycyclic Aromatic Hydrocarbons (PAHs) and Extended π-Systems
The bromine atoms in this compound are excellent leaving groups for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds and constructing larger aromatic systems.
The Suzuki reaction is a primary method employed for this purpose. masterorganicchemistry.com It involves the coupling of the dibromoaniline derivative with various aryl-boronic acids in the presence of a palladium catalyst and a base. nih.gov This reaction is highly efficient for creating biaryl linkages, extending the π-conjugated system of the molecule. The reaction conditions, such as the choice of catalyst, base, and solvent, can be optimized to achieve high yields. nih.gov
Similarly, the Heck reaction offers another route to extend the molecule's structure. organic-chemistry.org This reaction couples the aryl bromide functionalities with alkenes, introducing vinyl groups that can be part of a larger conjugated system or can be further functionalized. masterorganicchemistry.comorganic-chemistry.org These cross-coupling strategies are fundamental in building complex Polycyclic Aromatic Hydrocarbons (PAHs), which are of great interest for their unique electronic and optical properties. nih.govnih.gov
Table 2: Cross-Coupling Reactions for PAH Synthesis
| Reaction Name | Coupling Partner | Catalyst System (Example) | Resulting Bond | Key Advantage |
|---|---|---|---|---|
| Suzuki Coupling | Aryl-boronic acid nih.gov | Pd(PPh₃)₄ / K₃PO₄ nih.gov | Aryl-Aryl | High functional group tolerance and readily available reagents. masterorganicchemistry.com |
| Heck Coupling | Alkene organic-chemistry.org | Pd(OAc)₂ / P(o-tol)₃ | Aryl-Vinyl | Forms C-C bonds without the need for organometallic reagents from the alkene side. masterorganicchemistry.com |
| Negishi Coupling | Organozinc reagent | Pd or Ni-based catalyst | Aryl-Aryl or Aryl-Alkyl | High reactivity and functional group tolerance. nih.gov |
Precursor for Advanced Electronic Materials
The ability to synthesize extended, conjugated structures from this compound makes it a valuable precursor for materials with tailored electronic properties.
Derivatives of this compound, particularly those based on carbazole and other extended PAHs, are investigated for their use as organic semiconductors. nih.gov The nitrogen atom in the aniline and subsequent heterocyclic structures, along with the halogen substituents, allows for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is critical for designing materials with specific charge-transport characteristics (either p-type or n-type). The planar nature and extensive π-conjugation of the derived PAHs facilitate intermolecular π-π stacking, which is essential for efficient charge mobility in solid-state devices.
The functional materials synthesized from this compound are candidates for use in various optoelectronic devices. Donor-acceptor materials created via cross-coupling reactions can exhibit properties like thermally activated delayed fluorescence (TADF), which is highly desirable for efficient organic light-emitting diodes (OLEDs). nih.gov By pairing electron-donating units with the electron-accepting core derived from the aniline, it is possible to create materials that emit light across the visible spectrum and into the near-infrared region. nih.gov These tailored photophysical properties also make them suitable for applications in sensors and organic photovoltaics.
Catalysis and Reagent Design Derived from the Compound
While primarily used as a structural building block, the reactive sites on this compound also allow for its conversion into specialized reagents and catalyst components.
The bromine atoms can be transformed via lithium-halogen exchange or Grignard formation to produce highly reactive organometallic reagents. These reagents are powerful nucleophiles used to form new carbon-carbon bonds in complex synthetic sequences.
Furthermore, the aniline nitrogen atom, in conjunction with the aromatic backbone, can serve as a scaffold for designing ligands for transition metal catalysis. For example, the nitrogen can be incorporated into multidentate ligand structures (e.g., P,N or N,N ligands) that can coordinate to metals like palladium, copper, or rhodium. Such catalyst complexes could be designed to mediate specific organic transformations with high selectivity and efficiency. The electronic properties of the ligand, and thus the activity of the metal center, could be modulated by the remaining bromo- and chloro-substituents on the aromatic ring.
Environmental Dynamics, Fate, and Degradation Pathways
Photolytic Degradation Pathways of 2,4-Dibromo-5-chloroaniline in Aqueous and Atmospheric Phases
The photolytic degradation of this compound is anticipated to be a significant environmental fate process, largely influenced by the presence of bromine atoms which can enhance photoreactivity.
The quantum yield for the photolysis of this compound has not been specifically reported. However, studies on 2,4-dibromoaniline (B146533) (DBA) indicate a high photoreactivity. nih.gov This enhanced reactivity is attributed to the "heavy atom" effect of the bromine substituents, which promotes intersystem crossing to the triplet state, a more reactive species in photochemical reactions. nih.gov The quantum yield of DBA shows little variation across a pH range of 4.0 to 9.0. nih.gov
The kinetics of photolysis are expected to follow pseudo-first-order kinetics, a common model for the photodegradation of organic compounds in aqueous solutions. mdpi.comresearchgate.net The rate of degradation would be influenced by factors such as light intensity, pH, and the presence of other substances in the environment. For instance, natural organic matter can inhibit photodegradation through light-screening effects, while substances like nitrate (B79036) ions may slightly enhance it through radical-induced oxidation. nih.gov
Table 1: Inferred Photolytic Degradation Characteristics of this compound
| Parameter | Inferred Characteristic | Basis of Inference |
|---|---|---|
| Primary Photodegradation Reaction | Debromination, particularly at the para-position. | Photolysis studies on 2,4-dibromoaniline (DBA), a core structural component. nih.gov |
| Potential Photodegradation Products | Mono-brominated chloroanilines, chloroaniline, hydroxylated derivatives, coupling products. | Inferred from the photolysis of DBA and general principles of aniline (B41778) photodegradation. nih.govmdpi.com |
| Photoreactivity | High | Attributed to the "heavy atom" effect of bromine substituents, as seen in DBA. nih.gov |
| pH Dependence of Quantum Yield | Likely stable over a wide pH range. | Based on the observed pH stability of the quantum yield for DBA. nih.gov |
| Kinetics | Expected to follow pseudo-first-order kinetics. | Common kinetic model for the photodegradation of anilines. mdpi.comresearchgate.net |
| Environmental Factors | Inhibited by natural organic matter; potentially enhanced by nitrates. | General observations from photodegradation studies of related compounds. nih.gov |
Microbial and Biotic Transformation Studies in Environmental Matrices
The biodegradation of halogenated anilines is a key process in their removal from the environment, with various microorganisms capable of utilizing these compounds as sources of carbon and nitrogen.
While specific studies on the biodegradation of this compound are scarce, research on other halogenated anilines provides insight into potential mechanisms. A common initial step in the anaerobic degradation of dihaloanilines is reductive deamination, leading to the formation of dihalobenzene intermediates. oup.com Under aerobic conditions, the degradation of chloroanilines often proceeds through initial hydroxylation of the aromatic ring. nih.govmdpi.com For instance, the degradation of 3,4-dichloroaniline (B118046) can be initiated by a dioxygenase to form 4,5-dichlorocatechol. mdpi.com Another proposed pathway involves a dechlorination reaction to form a less halogenated aniline, which is then further degraded.
Based on these analogous systems, the biodegradation of this compound could potentially proceed via:
Reductive dehalogenation: Stepwise removal of bromine and chlorine atoms under anaerobic conditions.
Oxidative deamination: Removal of the amino group followed by ring cleavage. nih.gov
Initial hydroxylation: Addition of hydroxyl groups to the aromatic ring, catalyzed by mono- or dioxygenases, leading to the formation of brominated and chlorinated catechols, which can then undergo ring cleavage. nih.gov
Potential metabolites could therefore include brominated and chlorinated catechols, as well as less halogenated aniline intermediates. For example, the biodegradation of 2,4-dimethylaniline (B123086) proceeds through a 3-methylcatechol (B131232) intermediate. nih.gov
A variety of bacteria have been identified that can degrade halogenated anilines. Under anaerobic conditions, a Rhodococcus sp. has been shown to degrade 3,4-dihaloanilines. oup.com Aerobic degradation of chloroanilines has been demonstrated in strains of Pseudomonas, Stenotrophomonas, Bacillus, and Alkalihalobacillus. ekb.eg For example, Acinetobacter baylyi strain GFJ2 can degrade a wide range of mono- and di-halogenated anilines. It is plausible that similar microbial species, particularly those found in contaminated soils and industrial effluents, could play a role in the degradation of this compound. ekb.eg
Table 2: Potential Microbial Degradation Pathways and Associated Microorganisms for Halogenated Anilines
| Degradation Pathway | Key Reactions | Example Microorganisms |
|---|---|---|
| Anaerobic Reductive Deamination | Removal of the amino group and halogen atoms. | Rhodococcus sp. (for 3,4-dihaloanilines). oup.com |
| Aerobic Initial Hydroxylation | Addition of hydroxyl groups to the aromatic ring, leading to catechol formation and subsequent ring cleavage. | Acinetobacter soli GFJ2, Pseudomonas putida. mdpi.com |
| Aerobic Dechlorination | Initial removal of a chlorine atom to form a less halogenated intermediate. | Acinetobacter baylyi GFJ2 (for 3,4-dichloroaniline). |
| Aerobic Oxidative Deamination | Removal of the amino group as an initial step. | Pseudomonas sp. (for 2,4-dimethylaniline). nih.gov |
Hydrolytic Stability and Transformation in Water
Specific data on the hydrolytic stability of this compound is not available in the current literature. However, anilines are generally considered to be relatively stable to hydrolysis under typical environmental pH conditions. The amide group in aniline is more stable to hydrolysis than, for example, an ester linkage. pharmacy180.com Significant hydrolysis of anilines typically requires extreme pH conditions (either highly acidic or alkaline) and elevated temperatures, which are not characteristic of most natural water bodies. pharmacy180.com Therefore, hydrolysis is not expected to be a major degradation pathway for this compound in the environment compared to photolysis and biodegradation.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of substituted anilines. The choice of technique depends on the sample matrix, required detection limits, and the physicochemical properties of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the determination of semi-volatile organic compounds like 2,4-Dibromo-5-chloroaniline, especially at trace levels in environmental samples. d-nb.infoepa.gov The method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.
For the analysis of aniline (B41778) derivatives, a typical GC system is equipped with a fused silica capillary column. epa.gov Common stationary phases include SE-54, which is effective for separating a wide range of aniline compounds. epa.gov The identification of a target compound is confirmed by comparing its mass spectrum with that of a known standard analyzed under identical conditions. epa.gov For robust qualitative confirmation, especially in complex matrices, GC coupled with tandem mass spectrometry (GC-MS/MS) can be employed for its enhanced selectivity and sensitivity. d-nb.info GC-MS/MS offers a tenfold increase in sensitivity compared to single quadrupole GC/MS, making it ideal for trace analysis. d-nb.inforesearchgate.net
Sample preparation for GC-MS analysis of aqueous samples often involves liquid-liquid extraction to transfer the analyte from the aqueous phase to an organic solvent. d-nb.info While effective, this step can be labor-intensive. d-nb.info
Below is a table summarizing typical GC-MS parameters used for the analysis of related aniline derivatives, which could be adapted for this compound.
| Parameter | Typical Setting | Purpose |
| Column | 30 m x 0.25 mm fused silica capillary (e.g., SE-54 coated) | Provides high-resolution separation of analytes. epa.gov |
| Injector | On-column or Splitless | Suitable for trace-level analysis by ensuring the entire sample is transferred to the column. epa.gov |
| Injector Temp. | 180°C | Ensures efficient volatilization of the analyte without thermal degradation. d-nb.info |
| Oven Program | Initial 70°C (1 min), ramp to 150°C at 3°C/min, then to 280°C at 10°C/min | A programmed temperature gradient to separate compounds with different boiling points. d-nb.info |
| Carrier Gas | Hydrogen or Helium | Mobile phase that carries the analyte through the column. d-nb.info |
| Detector | Mass Spectrometer (Single Quadrupole or Tandem MS) | Provides mass-to-charge ratio data for definitive identification and quantification. d-nb.infoepa.gov |
| Transfer Line Temp. | 300°C | Prevents condensation of the analyte between the GC and the MS. d-nb.info |
High-Performance Liquid Chromatography (HPLC) with Diverse Detectors
High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC-MS, particularly for compounds that are thermally labile or not easily volatilized. For aniline derivatives, reversed-phase HPLC is a common approach. sci-hub.seresearchgate.net
The separation is typically achieved on columns such as C18 or Phenyl, using a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. sci-hub.seresearchgate.netresearchgate.net The pH of the buffer and the organic modifier ratio are optimized to achieve good resolution and peak shape. sci-hub.seresearchgate.net Isocratic elution is often preferred for routine quality control due to its simplicity and robustness. sci-hub.se
A significant advantage of HPLC is the direct injection of aqueous samples, which can reduce sample preparation time compared to GC methods requiring extraction. d-nb.inforesearchgate.net Detection is commonly performed using a UV-Vis detector, as aromatic compounds like this compound exhibit strong UV absorbance. researchgate.netscirp.org For enhanced selectivity and sensitivity, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). d-nb.inforesearchgate.net LC-MS/MS with electrospray ionization (ESI) in positive mode is particularly effective for analyzing chloroanilines. d-nb.info
The following table outlines typical conditions for the HPLC analysis of related chloroanilines.
| Parameter | Typical Setting | Purpose |
| Column | Zorbax SB Phenyl (75 mm × 4.6 mm, 3.5 µm) or Luna CN (150 mm x 3mm, 3 µm) | Stationary phase for reversed-phase separation. sci-hub.seresearchgate.net |
| Mobile Phase | Acetonitrile/Methanol and buffered water (e.g., phosphate buffer at pH 3.0) | The eluent that carries the sample through the column; composition is optimized for separation. sci-hub.seresearchgate.net |
| Flow Rate | 0.6 - 2.0 mL/min | Controls the speed of the mobile phase and analysis time. sci-hub.seresearchgate.net |
| Detection | UV at ~239 nm or Tandem Mass Spectrometry (MS/MS) | UV detection is common for aromatic compounds; MS/MS provides higher sensitivity and specificity. d-nb.infosci-hub.se |
| Analysis Time | < 10 minutes | Rapid analysis is advantageous for routine quality control. sci-hub.seresearchgate.net |
While LC-MS/MS is a powerful tool, its suitability can be influenced by the analyte's structure. For instance, ortho-substituted chloroanilines may show significantly lower ion yields compared to meta- and para-substituted isomers, potentially affecting detection limits. d-nb.inforesearchgate.net
Chiral Chromatography for Enantiomeric Separation
Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule. nih.gov This separation is critical in the pharmaceutical and agrochemical industries where enantiomers can have different biological activities. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. nih.govmdpi.com
However, the application of chiral chromatography is contingent on the molecule possessing chirality (i.e., having a chiral center or axial chirality). The chemical structure of this compound is achiral; it does not have a chiral center and is superimposable on its mirror image. Therefore, it does not exist as a pair of enantiomers, and chiral chromatography is not an applicable technique for its analysis.
Electrochemical Methods for Sensing and Detection
Electrochemical methods offer a rapid, cost-effective, and sensitive alternative to chromatographic techniques for the quantification of electroactive species like this compound.
Voltammetric Techniques for Quantitative Analysis
Voltammetric techniques involve applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte. The electrochemical oxidation of aniline derivatives has been studied using methods like cyclic voltammetry and differential pulse voltammetry. nih.govrsc.org
Studies on 4-chloroaniline show that it undergoes irreversible oxidation at a glassy carbon electrode. nih.govrsc.org The process involves a one-electron oxidation followed by subsequent chemical reactions. nih.govrsc.org It is expected that this compound would exhibit similar electro-oxidative behavior due to the presence of the aniline functional group, allowing for its quantitative determination. The peak current in techniques like differential pulse voltammetry shows a linear relationship with the analyte concentration over a specific range, enabling quantification. researchgate.net The optimal pH for analysis depends on the specific compound; for some chloroanilines, acidic conditions (pH ~1.95) are preferred, while for others, slightly alkaline conditions (pH ~8.1) yield the best results. researchgate.net
Development of Electrochemical Sensors
The development of specialized electrochemical sensors provides a platform for rapid and on-site detection. These sensors are typically based on electrodes that have been modified to enhance sensitivity and selectivity towards the target analyte. Boron-doped diamond electrodes, for example, are promising for electroanalytical purposes due to their wide potential window, low background current, and resistance to fouling. researchgate.net
For the detection of chloroanilines, chemically modified electrodes can be employed. researchgate.net For instance, a platinum electrode modified with 2-Bromo-4,6-dinitroaniline has been shown to enhance the electro-oxidation signal of 3-chloro-2-methylaniline. researchgate.net A similar strategy could be developed for this compound, where a specific modifying agent is chosen to facilitate the electron transfer process or to pre-concentrate the analyte at the electrode surface, thereby lowering the detection limit. The development of such sensors is an active area of research aimed at creating portable and easy-to-use devices for environmental and industrial analysis. researchgate.net
Spectroscopic Quantification Methods
Spectroscopic methods are instrumental in the quantitative analysis of this compound, offering high sensitivity and precision. These techniques rely on the interaction of electromagnetic radiation with the analyte to determine its concentration or purity.
UV-Vis Spectrophotometry for Concentration Determination
UV-Visible (UV-Vis) spectrophotometry is a widely used technique for determining the concentration of aromatic compounds like this compound. The method is based on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum, causing electronic transitions. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the compound in a solution, as described by the Beer-Lambert law.
For this compound, the presence of the aniline ring substituted with halogens results in characteristic absorption bands. The precise wavelength of maximum absorbance (λmax) would be determined by scanning a dilute solution of the pure compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) across the UV-Vis range. A calibration curve is then constructed by measuring the absorbance of several solutions of known concentrations. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating the value from the calibration curve.
Table 1: Hypothetical UV-Vis Spectrophotometry Calibration Data
| Concentration (mg/L) | Absorbance at λmax |
|---|---|
| 1.0 | 0.152 |
| 2.5 | 0.378 |
| 5.0 | 0.755 |
| 7.5 | 1.130 |
Quantitative NMR for Purity and Reaction Monitoring
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of this compound without the need for a specific reference standard of the analyte itself. This technique utilizes the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
For a purity assessment, a known mass of the this compound sample is dissolved in a suitable deuterated solvent along with a known mass of a high-purity internal standard. acs.org The internal standard must have a signal that is well-resolved from the analyte's signals. By comparing the integral of a specific, well-defined proton signal from the analyte with the integral of a signal from the internal standard, the absolute purity of the sample can be calculated. acs.org
Furthermore, NMR is an invaluable tool for real-time reaction monitoring. beilstein-journals.org For instance, in the synthesis of this compound, ¹H NMR can be used to track the disappearance of starting material signals and the appearance of product signals. This allows for the precise determination of reaction endpoints and can provide insights into reaction kinetics and the formation of any intermediates or byproducts. beilstein-journals.org This can be performed either by taking aliquots from the reaction mixture at various time points (on-line analysis) or by using a flow NMR setup for continuous, in-line analysis. beilstein-journals.org
Sample Preparation and Extraction Techniques from Complex Matrices
The accurate quantification of this compound in complex environmental or biological samples requires efficient sample preparation to isolate the analyte from interfering matrix components. chromatographyonline.comchromatographyonline.com The choice of technique depends on the nature of the sample matrix and the concentration of the analyte. chromatographyonline.com
Commonly employed techniques include:
Liquid-Liquid Extraction (LLE): This method involves partitioning the analyte between two immiscible liquid phases. For example, an aqueous sample containing this compound could be extracted with an organic solvent like dichloromethane or ethyl acetate. The difference in solubility of the analyte and matrix components in the two phases allows for separation.
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample clean-up and pre-concentration. chromatographyonline.com The sample is passed through a solid sorbent cartridge. Based on the analyte's properties, a sorbent (e.g., C18 for nonpolar compounds, or a cation-exchange resin for amines) is chosen to retain the this compound while allowing interfering substances to pass through. The analyte is then eluted with a small volume of a strong solvent. This technique is particularly useful for trace analysis. unizar.es
These extraction methods serve to not only remove interferences but also to concentrate the analyte, thereby improving the sensitivity and reliability of subsequent analytical measurements. chromatographyonline.com
Method Validation and Quality Assurance in Analytical Research
Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. scioninstruments.com For the quantification of this compound, any developed method must undergo rigorous validation to demonstrate its accuracy, precision, and reliability. researchgate.net Key validation parameters include:
Specificity/Selectivity: This is the ability of the method to accurately measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. scioninstruments.com
Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specific range. This is typically assessed by analyzing a minimum of five standards of different concentrations and evaluating the resulting calibration curve using linear regression. scioninstruments.com
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by analyzing samples spiked with a known amount of the analyte and calculating the percent recovery.
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.
Limit of Detection (LOD): The LOD is the lowest concentration of the analyte that can be reliably detected by the method, though not necessarily quantified with acceptable accuracy. scioninstruments.com It is often estimated as the concentration that produces a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. scioninstruments.com It is commonly defined as the concentration that yields a signal-to-noise ratio of 10:1.
Adherence to these validation parameters ensures the integrity and reliability of the data generated in the analysis of this compound.
Table 2: Key Parameters for Analytical Method Validation
| Parameter | Description | Acceptance Criteria Example |
|---|---|---|
| Linearity | Proportionality of signal to concentration | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | Closeness to the true value | 90-110% recovery for spiked samples researchgate.net |
| Precision | Repeatability of measurements | Relative Standard Deviation (RSD) ≤ 5% researchgate.net |
| LOD | Lowest detectable concentration | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | Lowest quantifiable concentration | Signal-to-Noise Ratio ≥ 10:1 |
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The advancement of organic synthesis is increasingly driven by the principles of green chemistry, emphasizing efficiency, safety, and the reduction of waste. Future research into 2,4-Dibromo-5-chloroaniline will likely focus on moving beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant byproducts.
Emerging opportunities lie in the application of modern catalytic systems. For instance, one-pot reactions utilizing heterogeneous catalysts could offer a more streamlined and sustainable approach. Research into the catalytic hydrogenation of corresponding nitroarenes using recyclable catalysts, such as platinum nanoparticles supported on materials like halloysite (B83129) nanotubes, presents a promising avenue for producing aniline (B41778) derivatives with high efficiency and catalyst reusability. researchgate.netmdpi.com Another area of exploration is the development of direct C-H activation and halogenation techniques. Palladium-catalyzed C-H chlorination, for example, has been demonstrated for various anilines and could be adapted to introduce the chloro-substituent with high regioselectivity, potentially reducing the need for protecting groups and multiple steps. nih.gov Furthermore, employing zeolite-based catalysts could facilitate gas-phase reactions under milder conditions, offering both environmental and economic benefits. rsc.org
A comparative look at synthetic methodologies highlights the potential for innovation:
| Methodology | Traditional Approach | Emerging Sustainable Approach |
| Starting Material | Multi-substituted aromatics | Simpler anilines or nitroarenes |
| Key Transformation | Electrophilic aromatic substitution, reduction of nitro groups (e.g., with Zinc) chemicalbook.com | Catalytic C-H activation, catalytic hydrogenation researchgate.netnih.gov |
| Catalyst | Often stoichiometric reagents | Recyclable heterogeneous catalysts (e.g., Pd, Pt on supports) |
| Process | Multi-step, potential for significant waste | One-pot synthesis, continuous flow processes |
| Environmental Impact | Higher waste generation, use of hazardous materials | Reduced waste, higher atom economy, milder conditions |
Development of Advanced Functional Materials Based on the Compound
The inherent electronic properties of the aniline backbone, modified by the presence of electron-withdrawing halogen substituents, make this compound an intriguing building block for advanced functional materials.
Future research will likely explore its use as a monomer for the synthesis of novel polymers and oligomers. The substitution on the aniline ring is known to have a tremendous effect on the properties of the resulting polyanilines, influencing solubility, thermal stability, and electrical conductivity. While substitutions can sometimes hinder π-electron delocalization by disrupting the planarity of the polymer chain, they also offer a means to fine-tune the material's properties for specific applications.
The electron-accepting nature of the bromine and chlorine atoms could lead to the development of materials with interesting semiconducting properties. acs.org Theoretical and experimental studies could focus on creating polymers derived from this compound for use in organic electronics. Furthermore, the potential for high first hyperpolarizability in halogenated aniline derivatives suggests that materials incorporating this compound could find applications in non-linear optical (NLO) devices. researchgate.net
| Potential Material Class | Key Property Influenced by this compound | Prospective Application |
| Conducting Polymers | Electrical conductivity, solubility, processability | Sensors, anti-static coatings, organic electrodes |
| Semiconducting Oligomers | HOMO/LUMO energy gap, charge transport acs.org | Organic field-effect transistors (OFETs), photovoltaics |
| Non-Linear Optical (NLO) Materials | First hyperpolarizability (βtot) researchgate.net | Optoelectronic devices, frequency converters |
| High-Performance Thermosets | Thermal stability, flame retardancy | Aerospace components, electronics encapsulation |
In-depth Mechanistic Studies of Complex Reactions
A thorough understanding of reaction mechanisms is fundamental to controlling chemical transformations and optimizing synthetic protocols. For this compound, in-depth mechanistic studies represent a significant area for future investigation. Key research questions would revolve around how the electronic and steric effects of the three halogen substituents influence the compound's reactivity.
Kinetic studies on reactions involving this compound, such as its oxidation or photocatalytic degradation, are essential. Studies on other anilines have shown that reaction kinetics can be highly dependent on factors like pH and the specific substitution pattern. researchgate.netnih.gov For example, the photocatalytic degradation of chloroanilines is described by pseudo-first-order kinetics, and understanding these rates is crucial for environmental remediation applications. mdpi.com The transformation rates of halogenated anilines in environmental matrices have been shown to follow the order I > Br > Cl > F, indicating the importance of the carbon-halogen bond strength. iwaponline.com
Computational methods, particularly Density Functional Theory (DFT), will be invaluable in elucidating reaction pathways. DFT studies can model transition states and reaction intermediates, providing insights that are difficult to obtain through experimental means alone. acs.org Such studies could clarify the mechanisms of electrophilic and nucleophilic substitution, C-N bond formation, and polymerization, enabling more precise control over the synthesis of complex molecules derived from this compound.
Computational Design and Prediction of Novel Derivatives
Computational chemistry offers powerful tools for the rational design of new molecules with tailored properties, accelerating the discovery process and reducing experimental costs. The structural framework of this compound is an ideal candidate for computational exploration.
Future research will likely involve the use of DFT to investigate the structural and electronic properties of a virtual library of derivatives. researchgate.netresearchgate.net By systematically modifying the molecule—for example, by adding other functional groups or using it as a fragment in a larger structure—researchers can predict properties such as molecular geometry, vibrational frequencies, and HOMO-LUMO energy gaps. researchgate.netnih.gov This information is critical for pre-selecting candidates for synthesis as potential functional materials or bioactive agents.
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool that could be applied. By correlating molecular descriptors with specific properties like biological activity or toxicity, QSAR models can predict the behavior of novel, unsynthesized derivatives. nih.govnih.gov For instance, 3D-QSAR models, which consider the three-dimensional structure of molecules, have been successfully used to identify key structural features for the biological activity of heterocyclic amine derivatives. japsonline.com Applying these methods could guide the synthesis of this compound derivatives with enhanced efficacy for applications in medicine or agriculture.
| Computational Method | Research Objective | Predicted Properties/Outcomes |
| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity researchgate.netresearchgate.net | Optimized geometry, HOMO/LUMO energies, vibrational spectra, reaction pathways |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze chemical bonding and interactions researchgate.net | Nature of intramolecular and intermolecular bonds (e.g., hydrogen, halogen bonds) |
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity or physicochemical properties nih.govnih.gov | Lipophilicity, toxicity, biodegradability, potential therapeutic efficacy |
| Molecular Docking | Investigate interactions with biological targets | Binding modes and affinities to enzymes or receptors for drug design |
Interdisciplinary Research Integrating the Compound in New Scientific Domains
The unique chemical structure of this compound makes it a candidate for integration into a variety of scientific fields beyond traditional organic chemistry.
Medicinal Chemistry and Agrochemicals: Halogenated anilines are common intermediates in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.comsmolecule.com Future work could explore derivatives of this compound as scaffolds for new bioactive agents. Research has demonstrated that other halogenated anilines possess antimicrobial and antibiofilm properties, suggesting a potential avenue for developing new therapeutics against resistant pathogens. researchgate.net The compound could serve as a starting point for creating libraries of novel molecules to be screened for various biological activities, including anticancer, antifungal, or herbicidal properties.
Environmental Science: The prevalence of halogenated compounds in industrial applications necessitates a thorough understanding of their environmental fate and behavior. Future research from an environmental science perspective would focus on the biodegradability, soil sorption, and potential for bioaccumulation of this compound. iwaponline.comnih.gov Studying its degradation pathways, both biotic and abiotic, is crucial for assessing its environmental impact and developing potential remediation strategies. nih.gov Given that related compounds can be formed as disinfection byproducts in water treatment, investigating this possibility for this compound is also a pertinent area of research.
Supramolecular Chemistry: The presence of N-H protons (hydrogen bond donors) and halogen atoms (potential halogen bond acceptors) allows the molecule to participate in non-covalent interactions that can direct the formation of highly ordered crystal structures. nih.gov Future studies could explore the use of this compound in crystal engineering and the design of co-crystals with specific network topologies and physical properties.
Q & A
Q. What are the established synthetic routes for 2,4-Dibromo-5-chloroaniline, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves sequential halogenation of aniline derivatives. For example, nitration followed by halogenation (bromination/chlorination) under controlled conditions. Optimization includes:
- Temperature control : Halogenation at 0–5°C minimizes side reactions (e.g., dihalogenation byproducts) .
- Catalyst selection : FeBr₃ or AlCl₃ enhances regioselectivity for bromine/chlorine substitution at positions 2, 4, and 5 .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
Table 1 : Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Direct bromination | 65–70 | 90 | FeBr₃, 0°C, 12 h |
| Stepwise halogenation | 80–85 | 95 | AlCl₃, −5°C, sequential addition |
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : The aromatic protons exhibit distinct splitting patterns due to electron-withdrawing halogens. For example, the para-chloro substituent deshields adjacent protons, producing a singlet at δ 7.2–7.4 ppm .
- ¹³C NMR : Halogenated carbons (C-Br, C-Cl) appear at δ 115–125 ppm, with coupling constants (²J_C-Br ≈ 40 Hz) confirming substitution patterns .
- IR : N–H stretching at ~3400 cm⁻¹ and C–Br/C–Cl vibrations at 550–650 cm⁻¹ validate functional groups .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Handle in a fume hood due to potential release of toxic vapors (e.g., HBr/HCl during hydrolysis) .
- Storage : Keep in amber glass bottles at 2–8°C to prevent photodegradation and darkening .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound, particularly regarding halogen positioning?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software provides atomic-level resolution:
- Hydrogen bonding : Intramolecular N–H⋯Br/Cl interactions stabilize planar geometry (r.m.s. deviation <0.03 Å) .
- Halogen positioning : Anisotropic displacement parameters (ADPs) distinguish Br/Cl atoms in overlapping electron density regions .
- Validation : Compare experimental bond lengths (C–Br: ~1.89 Å; C–Cl: ~1.74 Å) with DFT-optimized models .
Q. What strategies address discrepancies between computational predictions and experimental data (e.g., spectroscopic or crystallographic) for this compound?
- Methodological Answer :
- DFT refinement : Adjust basis sets (e.g., B3LYP/6-311++G(d,p)) to account for halogen lone-pair interactions, reducing deviations in bond angles (<2°) .
- Solvent effects : Include polarizable continuum models (PCM) in simulations to match experimental NMR shifts in DMSO .
- Error analysis : Use R-factors (e.g., R₁ <0.05 for SCXRD) to quantify model accuracy .
Q. How do solvent polarity and temperature influence the regioselectivity of halogenation in synthesizing this compound?
- Methodological Answer :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring para-substitution over ortho (yield increase by 15–20%) .
- Low-temperature kinetics : At −10°C, bromination at position 4 dominates due to reduced steric hindrance, while higher temperatures (25°C) promote mixed halogenation .
Q. What computational methods predict the intermolecular interactions and stability of this compound in crystal lattices?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
